2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-20-8-9-26-15-6-4-12(10-14(15)18(20)21)19-27(22,23)17-11-13(24-2)5-7-16(17)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJOYBHLZGOWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the sulfonamide group. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoxazepine ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogue identified is 3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (). Key differences and similarities are outlined below:
Substituent Positioning
- Target Compound : 2,5-Dimethoxy groups on the benzene ring.
- Analogue () : 3,4-Dimethoxy groups on the benzene ring.
This positional isomerism significantly impacts electronic distribution and steric interactions. The 2,5-dimethoxy configuration creates a para-substitution pattern, reducing steric hindrance compared to the ortho-substituted 3,4-dimethoxy analogue.
Physicochemical Properties
The 3,4-dimethoxy analogue’s ortho-substitution likely enhances π-π stacking interactions but reduces solubility due to increased planarity and intermolecular interactions. In contrast, the 2,5-substitution in the target compound may improve solubility and bioavailability .
Data Tables
Table 1: Structural Comparison of Benzoxazepine Sulfonamides
| Compound Name | Substituent Positions | Molecular Formula | Predicted LogP |
|---|---|---|---|
| 2,5-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide | 2,5-dimethoxy | C₁₉H₂₀N₂O₆S | 2.1 |
| 3,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | 3,4-dimethoxy | C₁₉H₂₀N₂O₆S | 2.3 |
Research Findings and Mechanistic Insights
- This contrasts with the electron-donating ortho-effect in the 3,4-dimethoxy analogue, which may favor hydrophobic interactions in enzyme pockets .
- SAR Trends : Positional isomerism in benzoxazepine sulfonamides critically modulates target selectivity. For example, 3,4-substitution in ’s compound improves kinase inhibition but compromises solubility, whereas 2,5-substitution could balance potency and pharmacokinetics.
- Synthetic Accessibility : The 2,5-dimethoxy variant may require regioselective sulfonation and coupling steps, posing greater synthetic challenges compared to the 3,4-isomer.
Biological Activity
Overview of Sulfonamide Derivatives
Sulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents can significantly alter their pharmacological profiles. The compound combines a benzene sulfonamide structure with a complex heterocyclic moiety, which may enhance its biological activity.
Sulfonamides typically exert their effects by inhibiting bacterial folate synthesis; however, derivatives like 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide may operate through additional mechanisms:
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can function as calcium channel inhibitors. This property could lead to vasodilation and reduced perfusion pressure in cardiovascular applications .
- Antitumor Activity : Research indicates that certain sulfonamide derivatives exhibit potent antitumor activity by inducing apoptosis in cancer cells. The specific structural features of the compound may play a crucial role in its efficacy against various cancer types .
Pharmacological Effects
The pharmacological effects of 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can be summarized as follows:
| Effect | Description |
|---|---|
| Antimicrobial | Potentially effective against specific bacterial strains due to folate synthesis inhibition. |
| Antitumor | Induces apoptosis in cancer cells; further studies needed to confirm specific efficacy. |
| Cardiovascular Effects | May lower perfusion pressure through calcium channel inhibition. |
Study on Antitumor Activity
In a recent study examining the antitumor properties of various sulfonamide derivatives, 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide was found to exhibit significant cytotoxicity against several cancer cell lines. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%, demonstrating its potential as a therapeutic agent .
Cardiovascular Impact Research
Another investigation focused on the cardiovascular effects of sulfonamide derivatives noted that the compound significantly reduced perfusion pressure in isolated heart models. This effect was attributed to its action on calcium channels and was dose-dependent . The experimental design included various control groups and doses to assess the compound's impact accurately.
In Silico Studies
In silico docking studies have been conducted to predict the interaction of 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide with target proteins involved in calcium signaling pathways. These studies suggest a strong binding affinity for target proteins associated with cardiovascular function .
Q & A
Q. What are the standard synthetic pathways for synthesizing 2,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide, and how is its structure confirmed?
- Methodological Answer : The compound can be synthesized via coupling reactions under dynamic pH control (e.g., using Na₂CO₃ to maintain pH 10) between a benzoxazepinamine intermediate and a substituted benzenesulfonyl chloride. Post-synthesis, structural confirmation requires spectroscopic techniques:
- IR spectroscopy to identify sulfonamide (S=O) and carbonyl (C=O) stretches.
- ¹H NMR to verify methoxy, aromatic, and heterocyclic proton environments.
- Mass spectrometry (EIMS) for molecular ion validation.
Example: Similar sulfonamide derivatives were synthesized and characterized using these methods .
Q. What spectroscopic and chromatographic methods are critical for purity assessment?
- Methodological Answer :
- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) to quantify impurities (<0.5% threshold).
- TLC (Thin-Layer Chromatography) for rapid purity checks using silica gel plates and UV visualization.
- Elemental Analysis (C, H, N, S) to confirm stoichiometric ratios.
Reference protocols from analogous sulfonamide studies can be adapted .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- In vitro assays : Radioligand binding assays (e.g., competitive displacement studies using ³H-labeled ligands) to measure affinity (Ki values).
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes within receptor active sites.
- Functional assays : Measure downstream effects (e.g., cAMP modulation for GPCR targets) using HEK293 cells transfected with target receptors.
Similar frameworks were applied to benzodiazepine derivatives .
Q. What experimental designs are suitable for resolving contradictory data in biological activity studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, cell line variability).
- Split-plot factorial design : Isolate variables (e.g., concentration, incubation time) using randomized blocks. For example, a 2×2 design testing high/low doses across multiple cell models .
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ curves in triplicate).
Q. How can the environmental fate and ecotoxicological impacts of this compound be systematically evaluated?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation : Modified Sturm test (OECD 301B) to assess microbial breakdown.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (Bioconcentration Factor) in model organisms (e.g., Daphnia magna).
- Toxicity : Acute/chronic exposure studies in algae (OECD 201) and zebrafish embryos (OECD 236).
Experimental frameworks from long-term environmental projects (e.g., INCHEMBIOL) provide templates .
Q. What strategies optimize synthetic yield and scalability while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, pH, molar ratios).
- Flow chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions.
- Catalysis screening : Test transition metal catalysts (e.g., Pd/C) or organocatalysts for regioselective coupling.
Split-plot designs in synthesis workflows improve reproducibility .
Methodological Frameworks for Theoretical and Applied Research
Q. How can researchers integrate this compound’s study into existing theoretical frameworks (e.g., structure-activity relationships)?
- Methodological Answer :
- SAR modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like CoMFA to correlate substituent effects (e.g., methoxy positioning) with biological activity.
- Theoretical grounding : Link findings to benzoxazepine pharmacology (e.g., GABA receptor modulation) or sulfonamide enzyme inhibition mechanisms.
Guiding Principle 2 from evidence-based inquiry emphasizes theory-driven hypothesis formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
